1,2,4-Trichloro-3-nitrobenzene

描述

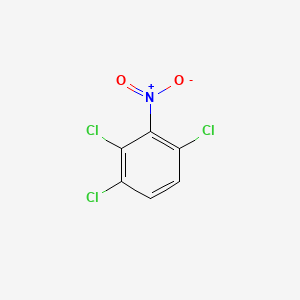

1,2,4-Trichloro-3-nitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with three chlorine atoms (at positions 1, 2, and 4) and one nitro group (at position 3). Its molecular formula is C₆H₂Cl₃NO₂, with a molecular weight of approximately 226.45 g/mol. The compound’s reactivity and environmental persistence are influenced by the electron-withdrawing nitro group and chlorine substituents, which also affect its solubility and degradation pathways .

属性

CAS 编号 |

27864-13-7 |

|---|---|

分子式 |

C6H2Cl3NO2 |

分子量 |

226.4 g/mol |

IUPAC 名称 |

1,2,4-trichloro-3-nitrobenzene |

InChI |

InChI=1S/C6H2Cl3NO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H |

InChI 键 |

UDEAXERKYRDHTE-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)Cl |

规范 SMILES |

C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)Cl |

产品来源 |

United States |

相似化合物的比较

a. Structural and Electronic Effects

- Chlorination Degree : Increased chlorine substitution (e.g., 1,2,4,5-tetrachloro derivative) correlates with higher molecular weight and melting point, enhancing environmental persistence .

- Nitro Group Position : The nitro group’s position influences degradation. For example, 2,4,5-Trichloronitrobenzene undergoes microbial nitro group removal, whereas isomers like this compound may resist degradation due to steric or electronic factors .

b. Degradation Pathways

- Microbial Degradation : Pseudomonas strains metabolize 2,4,5-Trichloronitrobenzene via dioxygenation, releasing nitrite and forming chlorocatechol intermediates . This pathway is absent in evidence for the target compound, suggesting positional substituents critically determine biodegradability.

- Chemical Stability : The nitro group in this compound likely contributes to recalcitrance, requiring specialized microbial consortia for breakdown .

常见问题

Q. What are the established methods for synthesizing 1,2,4-Trichloro-3-nitrobenzene with high regioselectivity?

The compound is synthesized via nitration of 1,2,4-trichlorobenzene. Regioselectivity is achieved by controlling reaction conditions (e.g., nitric acid/sulfuric acid ratio, temperature). Analogous syntheses for trichloronitrobenzenes, such as 3,4,5-Trichloronitrobenzene, highlight the importance of electron-withdrawing substituents in directing nitration to specific positions .

Q. How can spectroscopic techniques confirm the structure of this compound?

- NMR : Proton NMR identifies aromatic proton splitting patterns, while carbon-13 NMR confirms substituent positions (e.g., chlorine and nitro groups).

- Mass Spectrometry : Electron ionization (EI-MS) reveals molecular ion clusters (e.g., [M]⁺ at m/z 226) and fragmentation patterns characteristic of nitro and chlorine groups, as seen in NIST data for structural analogs .

Q. What are the acute toxicity parameters of this compound in protozoan models?

Studies using Tetrahymena pyriformis demonstrate concentration-dependent growth inhibition, with EC₅₀ values derived from standardized assays. This model is critical for preliminary ecotoxicological screening .

Advanced Research Questions

Q. How should researchers address discrepancies in environmental degradation rates of this compound?

Variations in reported half-lives (e.g., in soil vs. water) may stem from differences in pH, light exposure, or microbial activity. Resolving contradictions requires meta-analysis of existing data and controlled experiments under OECD guidelines. Frameworks for qualitative data contradiction analysis, such as iterative hypothesis testing, are recommended .

Q. What computational methods predict the reactivity of this compound in substitution reactions?

Density Functional Theory (DFT) models charge distribution and transition states to identify reactive sites (e.g., nitro group reduction or chlorine displacement). PubChem’s structural data (InChIKey, bond angles) enable accurate molecular modeling .

Q. Which analytical techniques detect trace levels of this compound in environmental matrices?

- GC-ECD/GC-MS : Offers high sensitivity for chlorinated nitroaromatics. For example, EPA protocols for 1,2,4-Trichlorobenzene detection in water (via liquid-liquid extraction) can be adapted .

- Validation : Include recovery studies and matrix spike tests to address interferences from co-eluting compounds .

Methodological Considerations

- Toxicity Testing : Use Tetrahymena pyriformis assays for rapid screening, followed by validated OECD 201/202 tests for algae/daphnia .

- Environmental Monitoring : Prioritize GC-MS for specificity in complex samples, referencing EPA’s Fourth Six-Year Review guidelines for chlorinated benzenes .

- Data Contradictions : Apply iterative frameworks (e.g., triangulation of experimental, computational, and literature data) to resolve conflicts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。